Cis-3,4',5-trimethoxy-3'-hydroxystilbene

Beschreibung

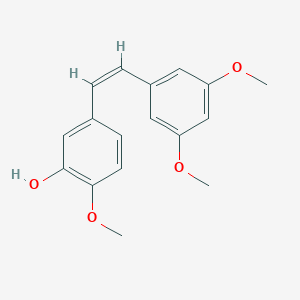

structure in first source

Eigenschaften

IUPAC Name |

5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIWTPQGJCCTPA-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435775 | |

| Record name | 5-[(1Z)-2-(3,5-DIMETHOXYPHENYL)ETHENYL]-2-METHOXY-PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586410-08-4 | |

| Record name | 5-[(1Z)-2-(3,5-DIMETHOXYPHENYL)ETHENYL]-2-METHOXY-PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to cis-3,4',5-trimethoxy-3'-hydroxystilbene: Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-3,4',5-trimethoxy-3'-hydroxystilbene, a stilbenoid derivative of significant interest in medicinal chemistry and drug development. While its natural occurrence is not prominently documented, its potent biological activities, particularly its cytotoxic and anti-cancer properties, have driven the development of synthetic routes for its production. This document details the synthetic methodologies, purification protocols, and comprehensive characterization of the compound. Furthermore, it elucidates the molecular mechanisms underlying its biological effects, with a focus on its role as a tubulin polymerization inhibitor and an inducer of apoptosis. All quantitative data are presented in structured tables, and key experimental protocols are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's characteristics and mechanisms of action.

Introduction

Stilbenoids are a class of naturally occurring phenolic compounds that have garnered considerable attention for their diverse pharmacological properties. Resveratrol, a well-known stilbenoid found in grapes and other plants, has been extensively studied for its antioxidant, anti-inflammatory, and cardioprotective effects. Its derivatives, such as this compound, are being investigated for enhanced potency and more targeted biological activities. The cis-isomer of stilbenoids, in particular, has demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines, often exceeding the potency of their trans-counterparts. This guide focuses on the synthesis, structural elucidation, and the primary mechanism of action of this compound as a potent anti-mitotic agent.

Synthesis and Isolation

As the isolation of this compound from natural sources is not well-documented, chemical synthesis is the primary method for obtaining this compound. The general strategy involves a multi-step synthesis, typically starting with the formation of the more stable trans-isomer, followed by photochemical isomerization to the desired cis-conformation.

General Synthetic Workflow

The synthesis of this compound can be achieved through a convergent synthesis strategy. A common approach involves a Wittig reaction or a Horner-Wadsworth-Emmons reaction to construct the stilbene backbone, followed by photochemical isomerization and any necessary functional group manipulations.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of trans-3,4',5-trimethoxystilbene (a precursor)

A common method for synthesizing the trans-stilbene backbone is the Horner-Wadsworth-Emmons reaction.

-

Preparation of the phosphonate: p-Methoxybenzyl chloride is reacted with trimethyl phosphite at a temperature ranging from 50 to 200°C for 1 to 5 hours to yield p-methoxybenzyl dimethyl phosphate.

-

Olefination reaction: The resulting p-methoxybenzyl dimethyl phosphate is reacted with 3,5-dimethoxybenzaldehyde in the presence of a base such as sodium methoxide. The reaction is typically carried out at a temperature between 0 and 100°C for 12 to 20 hours.

-

Workup and purification: After the reaction is complete, water is added, and the product is extracted with an organic solvent. The organic phase is then concentrated, and the crude product is purified by recrystallization from a solvent system like ethanol/water to yield trans-3,4',5-trimethoxystilbene.

Protocol 2.2.2: Photochemical Isomerization to cis-3,4',5-trimethoxystilbene

The conversion of the trans-isomer to the cis-isomer is achieved through photochemical isomerization.

-

Preparation of the solution: The trans-isomer is dissolved in a suitable solvent (e.g., acetonitrile or hexane) in a quartz reaction vessel.

-

UV Irradiation: The solution is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a specific wavelength (typically around 300-350 nm) for several hours. The progress of the isomerization can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Upon completion, the solvent is evaporated, and the resulting mixture of cis- and trans-isomers is separated and purified using preparative HPLC to isolate the pure cis-isomer.

Protocol 2.2.3: Hypothetical Isolation from a Natural Source

While not specifically reported for this compound, a general protocol for the isolation of stilbenoids from a plant matrix would involve the following steps.

-

Extraction: The dried and powdered plant material is extracted with a solvent such as methanol or ethanol using methods like maceration, percolation, or Soxhlet extraction.[1]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity to remove unwanted compounds.

-

Chromatographic Purification: The stilbene-enriched fraction is further purified using a combination of chromatographic techniques, such as column chromatography over silica gel or Sephadex LH-20, followed by preparative HPLC to isolate the pure compound.

Structural Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the characterization of the target compound. The NMR data is based on a closely related analog, cis-3,4',5-trimethoxystilbene (cis-TMS), and serves as a reference.

| Technique | Parameter | Expected Value |

| ¹H NMR | Chemical Shift (δ) | δ 3.71 (s, 6H, -OCH₃), 3.81 (s, 3H, -OCH₃), 6.36 (t, 1H), 6.47-6.50 (m, 3H), 6.57 (d, 1H), 6.81 (d, 2H), 7.26 (d, 2H) |

| ¹³C NMR | Chemical Shift (δ) | δ 55.2 (3C, -OCH₃), 99.6, 106.6 (2C), 113.5 (2C), 128.7, 129.5, 130.2, 130.3 (2C), 139.5, 158.7, 160.5 (2C) |

| Mass Spec. | Molecular Ion (M+) | m/z 286.12 |

| IR | Wavenumber (cm⁻¹) | ~3400-3500 (O-H stretch), ~1600 (C=C stretch, aromatic), ~1100-1300 (C-O stretch) |

Note: NMR data is for the closely related compound cis-3,4',5-trimethoxystilbene and is provided as a reference.[2]

Biological Activity and Mechanism of Action

This compound and its analogs have demonstrated potent anti-proliferative and cytotoxic activities against a range of cancer cell lines. The primary mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Cytotoxicity

The cytotoxic potential of cis-stilbenoids is often significantly higher than their trans-isomers. The following table presents the IC₅₀ values for the related compound cis-3,4',5-trimethoxystilbene (cis-TMS) against human breast cancer cell lines.

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 (tumorigenic) | cis-TMS | 42.2 |

| MCF-10A (non-tumorigenic) | cis-TMS | 16.2 |

Data for the related compound cis-3,4',5-trimethoxystilbene.[2]

Mechanism of Action: Tubulin Polymerization Inhibition

The anti-mitotic activity of this compound stems from its ability to disrupt microtubule dynamics by inhibiting tubulin polymerization. This action is similar to that of other well-known tubulin inhibitors like colchicine.

The binding of the cis-stilbenoid to the colchicine-binding site on β-tubulin prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network is critical for several cellular processes, most notably mitosis. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle at the G2/M phase. Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, characterized by the generation of reactive oxygen species (ROS), mitochondrial dysfunction, release of cytochrome c, and the subsequent activation of a cascade of caspases (initiator caspases -8 and -9, and effector caspase -3), ultimately leading to programmed cell death.

Conclusion

This compound is a promising synthetic stilbenoid with potent anti-cancer properties. Its primary mechanism of action involves the inhibition of tubulin polymerization, which leads to G2/M cell cycle arrest and the induction of apoptosis. The synthetic routes to this compound are well-defined, allowing for its production for further preclinical and clinical investigations. The detailed methodologies, quantitative data, and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this and related stilbenoid compounds. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to evaluate its efficacy and safety in in vivo models.

References

- 1. Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cis-trimethoxystilbene, exhibits higher genotoxic and antiproliferative effects than its isomer trans-trimethoxystilbene in MCF-7 and MCF-10A cell lines - PMC [pmc.ncbi.nlm.nih.gov]

cis-3,4',5-trimethoxy-3'-hydroxystilbene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of cis-3,4',5-trimethoxy-3'-hydroxystilbene, a methoxylated derivative of resveratrol. It covers the compound's chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies, designed to support research and development efforts in oncology and related fields.

Chemical Identity and Physicochemical Properties

This compound is a bioactive small molecule and a derivative of resveratrol.[1] It belongs to the stilbene class of organic compounds, which are characterized by a 1,2-diphenylethylene moiety.[2] The methoxylation of the resveratrol structure is a key modification that has been shown to enhance cytotoxic and antiproliferative effects in various studies.[3]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

|---|---|---|

| Analyte Name | This compound | [1] |

| IUPAC Name | 5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol | [1] |

| CAS Number | 586410-08-4 | [1] |

| Molecular Formula | C₁₇H₁₈O₄ | [1] |

| SMILES | COc1cc(OC)cc(\C=C/c2ccc(OC)c(O)c2)c1 | [1] |

| InChI | InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3/b5-4- |[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 286.32 g/mol | [1] |

| Accurate Mass | 286.1205 | [1] |

| Appearance | Colorless to light yellow oil | [4] |

| Storage Temperature | -20°C |[1] |

Biological Activity and Mechanisms of Action

This stilbene derivative has demonstrated significant potential as an anticancer agent, exhibiting apoptotic activity at nanomolar concentrations.[1] Its mechanisms of action are multifaceted, primarily involving the disruption of cellular division and the induction of programmed cell death.

This compound is a potent inducer of apoptosis in cancer cells. Studies have shown it induces dose-dependent apoptosis in HL60 leukemia cells at concentrations ranging from 10 to 500 nM, while notably not affecting normal bone marrow progenitor cells.[4] This suggests a degree of selectivity for cancer cells, a desirable characteristic for chemotherapeutic agents. The compound has an IC50 of 0.3 and has shown efficacy against resistant HL60R cells, with activity surpassing that of several classic chemotherapeutic drugs.[1]

A key mechanism underlying its cytotoxic effects is the inhibition of tubulin polymerization.[4] By interfering with the dynamics of microtubules, which are essential for the formation of the mitotic spindle, the compound disrupts the process of cell division. This leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from proliferating.[3][5] The potency of the cis conformation of methoxylated stilbenes in this regard has been reported to be significantly higher—up to 100-fold more potent—than their trans isomers and the parent compound, resveratrol.[5]

Caption: Inhibition of tubulin polymerization leading to G2/M cell cycle arrest.

The apoptotic activity of this compound is associated with the intrinsic, or mitochondrial, pathway of apoptosis. The compound induces the release of cytochrome c from the mitochondria into the cytoplasm.[4] Cytoplasmic cytochrome c is a critical event that triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to programmed cell death.

Caption: Mitochondrial-mediated apoptosis pathway induced by the compound.

In addition to direct effects on cancer cells, related aminostilbene derivatives have been shown to act as vascular disrupting agents (VDAs). For instance, cis-3,4',5-trimethoxy-3'-aminostilbene selectively suppresses tumor vascular perfusion and significantly decreases microvascular density within tumors, without causing similar damage to the vasculature of normal organs.[6] This suggests a mechanism of preferential accumulation in tumor tissue, leading to anti-angiogenic effects that can starve the tumor of essential nutrients and oxygen.[6][7]

Table 3: Summary of In Vitro Biological Data

| Activity | Cell Line | Concentration / IC₅₀ | Effect | Reference |

|---|---|---|---|---|

| Apoptosis Induction | HL60 | 10-500 nM | Induces dose-dependent apoptosis | [4] |

| General Anticancer | Resistant HL60R | IC₅₀ = 0.3 | Higher activity than classic agents | [1] |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ = 42.2 µM* | Reduction of cell viability | [3] |

| Cytotoxicity | MCF-10A (Normal Breast) | IC₅₀ = 16.2 µM* | Reduction of cell viability | [3] |

| Tubulin Polymerization | - | IC₅₀ = 4 µM** | Inhibition of polymerization |[5][8] |

*Note: Data for cis-3,5,4'-trimethoxystilbene, a closely related isomer. **Note: Data for (Z)-3,5,4'-trimethoxystilbene (R3), a closely related isomer.

Experimental Protocols

The following are generalized protocols based on methodologies reported in studies of this compound and its close analogs.

-

Cell Culture: Culture human cancer cell lines (e.g., HL60, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[3]

-

Treatment: Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO only) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound (e.g., at its IC₅₀ concentration) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold phosphate-buffered saline (PBS), and centrifuge.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million HT-29 or UCI-101 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[6][9]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize mice into control and treatment groups. Administer the compound (e.g., 10 mg/kg body weight) or vehicle control via a suitable route (e.g., intraperitoneal or intravenous injection) on a predetermined schedule.[6][9]

-

Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume using the formula: (Length × Width²)/2.

-

Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, protein expression). Collect blood for pharmacokinetic analysis.[9][10]

Caption: Experimental workflow for an in vivo xenograft tumor study.

Conclusion

This compound is a potent stilbene derivative with significant anticancer properties demonstrated in preclinical models. Its primary mechanisms of action—inhibition of tubulin polymerization and induction of mitochondria-mediated apoptosis—make it a compound of high interest for further investigation. The data suggests potential for selectivity towards cancer cells and a favorable activity profile compared to its parent compound, resveratrol. The detailed protocols and summarized data in this guide serve as a valuable resource for researchers aiming to explore its therapeutic potential in drug discovery and development programs.

References

- 1. This compound [lgcstandards.com]

- 2. PhytoBank: Showing cis-3,4',5-trihydroxystilbene (PHY0133725) [phytobank.ca]

- 3. Cis-trimethoxystilbene, exhibits higher genotoxic and antiproliferative effects than its isomer trans-trimethoxystilbene in MCF-7 and MCF-10A cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Resveratrol analog (Z)-3,5,4'-trimethoxystilbene is a potent anti-mitotic drug inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cis-3, 4', 5-Trimethoxy-3'-aminostilbene disrupts tumor vascular perfusion without damaging normal organ perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. In vitro and in vivo studies on stilbene analogs as potential treatment agents for colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and In vivo Studies on Stilbene Analogs as Potential Treatment Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Core Mechanism of Action: A Technical Guide to cis-3,4',5-trimethoxy-3'-hydroxystilbene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of cis-3,4',5-trimethoxy-3'-hydroxystilbene, a promising stilbene derivative with potent anti-cancer properties. This document synthesizes key findings on its molecular targets and signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Anti-Cancer Mechanisms

This compound exerts its anti-neoplastic effects primarily through the induction of apoptosis and cell cycle arrest, along with the disruption of microtubule dynamics. These mechanisms are often interconnected and involve the modulation of multiple signaling pathways.

Induction of Apoptosis

The compound is a potent inducer of programmed cell death in various cancer cell lines. A key event in this process is the mitochondrial release of cytochrome c into the cytoplasm[1]. This release triggers a cascade of caspase activation, ultimately leading to the execution phase of apoptosis. Notably, the apoptotic induction appears to be selective for cancer cells, with minimal effects on normal cells like bone marrow progenitor cells[1]. In some instances, this process is independent of the Bcl-2 pathway and involves the production of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential[2][3].

Cell Cycle Arrest

This compound and its analogs have been shown to cause a significant arrest of cancer cells in the G2/M phase of the cell cycle[2][4][5][6]. This arrest prevents the cells from proceeding to mitosis and ultimately contributes to cell death. The G2/M arrest is often associated with the downregulation of key regulatory proteins such as cyclin B1 and the dephosphorylation of Cdc2 and Cdc25C[2][4]. Furthermore, an elevation of the spindle checkpoint protein BubR1 has been observed[2].

Microtubule Destabilization

A primary molecular target of this compound is tubulin. The compound suppresses tubulin polymerization, leading to the disruption of microtubule dynamics[1][6]. This interference with the cytoskeleton is a critical factor in the induction of G2/M cell cycle arrest and apoptosis. The inhibitory effect on tubulin polymerization has been quantified with an IC50 value of approximately 4 µM for a closely related analog, (Z)-3,5,4'-trimethoxystilbene[6]. It is suggested that it may partially overlap with the colchicine binding site on tubulin[6].

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its closely related analogs.

Table 1: Cytotoxicity and Growth Inhibition

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | - | - | 0.3 µM | [7] |

| (Z)-3,5,4'-trimethoxystilbene (R3) | Caco-2 (human colon cancer) | Growth Inhibition | ~0.3 µM (80% inhibition) | [6] |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 (human lung cancer) | Growth Inhibition | 0.03 µM | [4] |

| cis-TMS | MCF-7 (breast cancer) | XTT Assay | 42.2 µM | [8] |

| cis-TMS | MCF-10A (normal breast) | XTT Assay | 16.2 µM | [8] |

Table 2: Effects on Tubulin Polymerization

| Compound | Assay | IC50 Value | Reference |

| (Z)-3,5,4'-trimethoxystilbene (R3) | Tubulin Polymerization Inhibition | 4 µM | [6] |

Table 3: Concentration-Dependent Effects

| Compound | Cell Line | Concentration | Observed Effect | Reference |

| This compound | HL60 (leukemia) | 10-500 nM | Dose-dependent apoptosis | [1] |

| cis-3,4',5-trimethoxy-3'-aminostilbene | UCI101 (ovarian cancer) | 30 nM | Cell death without cell cycle arrest, mitochondrial potential disruption, ROS production | [2][3] |

| cis-3,4',5-trimethoxy-3'-aminostilbene | UCI101 (ovarian cancer) | >30 nM | G2/M cell cycle arrest | [2] |

| (Z)-3,5,4'-trimethoxystilbene (R3) | Caco-2 | 0.3 µM | 80% growth inhibition, G2/M arrest | [6] |

| (Z)-3,5,4'-trimethoxystilbene (R3) | Caco-2 | 0.4 µM | Complete growth arrest | [6] |

| cis-TMS | MCF-7, MCF-10A | 2.5 µM | G2/M accumulation | [5][8] |

Key Signaling Pathways

The mechanism of action of this compound involves the modulation of several critical signaling pathways that regulate cell survival, proliferation, and death.

Intrinsic Apoptosis Pathway

Caption: Intrinsic apoptosis pathway induced by this compound.

G2/M Cell Cycle Arrest Pathway

Caption: G2/M cell cycle arrest pathway initiated by this compound.

Modulation of Pro-Survival Signaling

Caption: Inhibition of pro-survival Akt and STAT3 signaling pathways.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

XTT Assay: Similar to the MTT assay, this assay measures mitochondrial dehydrogenase activity.

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture to each well.

-

Incubate for 2-4 hours.

-

Measure the absorbance of the soluble formazan product at a specific wavelength (e.g., 450-500 nm).

-

Calculate cell viability relative to the control.

-

-

Alamar Blue Staining: This assay uses the redox indicator resazurin to measure cell viability.

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Add Alamar Blue reagent to each well.

-

Incubate for 1-4 hours.

-

Measure the fluorescence or absorbance of the reduced form, resorufin.

-

Calculate cell viability.[3]

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Treat cells with the compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting DNA histogram is used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[2][3]

-

Apoptosis Assays

-

Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat and harvest cells as described for cell cycle analysis.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

-

Western Blotting for Apoptosis-Related Proteins: This technique is used to detect the expression levels of key proteins involved in apoptosis.

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family members, cytochrome c).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Tubulin Polymerization Assay

-

In Vitro Tubulin Polymerization Assay: This assay measures the effect of the compound on the polymerization of purified tubulin.

-

Purified tubulin is incubated in a polymerization buffer at 37°C in the presence or absence of the test compound.

-

The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The IC50 value for the inhibition of tubulin polymerization can be determined from the dose-response curve.

-

Conclusion

This compound is a potent anti-cancer agent that operates through a multi-faceted mechanism of action. Its ability to induce apoptosis, cause G2/M cell cycle arrest, and disrupt microtubule dynamics makes it a compelling candidate for further pre-clinical and clinical investigation. The detailed understanding of its molecular targets and signaling pathways, as outlined in this guide, provides a solid foundation for the rational design of future cancer therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanism of cell death induced by cis-3, 4', 5-trimethoxy-3'-aminostilbene in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. Resveratrol analog (Z)-3,5,4'-trimethoxystilbene is a potent anti-mitotic drug inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Cis-trimethoxystilbene, exhibits higher genotoxic and antiproliferative effects than its isomer trans-trimethoxystilbene in MCF-7 and MCF-10A cell lines - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of cis-3,4',5-trimethoxy-3'-hydroxystilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of cis-3,4',5-trimethoxy-3'-hydroxystilbene, a potent stilbenoid with significant anticancer properties. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key molecular pathways to serve as a valuable resource for researchers in oncology and drug discovery.

Core Biological Activities

This compound is a synthetic stilbene derivative that has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis through the mitochondrial pathway and the suppression of tubulin polymerization, a critical process for cell division.

Quantitative Data Summary

The cytotoxic and antiproliferative activities of this compound and its close structural analog, cis-3,4',5-trimethoxystilbene, have been quantified in several cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 Value | Assay | Reference |

| HL-60 | Human Promyelocytic Leukemia | 30 nM | Alamar Blue Assay | |

| SNU-423 | Human Hepatocellular Carcinoma | 15 nM | Alamar Blue Assay |

Table 2: Cytotoxic and Antiproliferative Activities of cis-3,4',5-trimethoxystilbene (A Structural Analog)

| Cell Line | Cancer Type | IC50 Value | Assay | Reference |

| MCF-7 | Human Breast Adenocarcinoma | 42.2 µM | XTT Assay | |

| Caco-2 | Human Colorectal Adenocarcinoma | ~0.3 µM (80% growth inhibition) | Not Specified | |

| HT-29 | Human Colon Adenocarcinoma | Not specified (Strong inhibitory activity) | Not Specified | |

| Caco-2 | Human Colorectal Adenocarcinoma | IC50 = 4 µM (Tubulin Polymerization) | In vitro Tubulin Polymerization |

Key Signaling Pathways and Mechanisms of Action

The primary anticancer effects of this compound are attributed to its ability to interfere with microtubule dynamics and to induce programmed cell death (apoptosis).

Inhibition of Tubulin Polymerization

cis-stilbenoids, including the subject of this guide, are known to bind to the colchicine-binding site on β-tubulin. This interaction disrupts the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The inhibition of tubulin polymerization leads to a cascade of downstream effects, including cell cycle arrest and apoptosis.

Induction of Intrinsic Apoptosis

A key consequence of treatment with this compound is the induction of apoptosis. Evidence points to the involvement of the intrinsic, or mitochondrial, pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then participates in the formation of the apoptosome, a protein complex that activates initiator caspases (like caspase-9), which in turn activate executioner caspases (like caspase-3), leading to the dismantling of the cell.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using Alamar Blue Assay

This protocol is designed to determine the IC50 value of a compound against adherent or suspension cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HL-60, SNU-423)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO to create a stock solution)

-

Alamar Blue reagent

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

-

Cell Seeding:

-

For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight to allow for cell attachment.

-

For suspension cells (e.g., HL-60), seed at a density of 20,000-40,000 cells per well in 100 µL of complete medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

-

Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.

-

-

Incubation:

-

Incubate the plate for 48-72 hours in a CO2 incubator.

-

-

Alamar Blue Addition:

-

Add 20 µL of Alamar Blue reagent to each well.

-

Incubate for an additional 2-4 hours, or until a color change is observed.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium and Alamar Blue only).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Tubulin Polymerization Inhibition Assay (Fluorescence-based)

This in vitro assay measures the effect of a compound on the polymerization of purified tubulin.

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter dye that binds to polymerized tubulin (e.g., DAPI)

-

This compound

-

Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)

-

384-well, black, non-binding microplate

-

Fluorescence plate reader with kinetic reading capabilities (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Reagent Preparation:

-

Reconstitute tubulin in polymerization buffer on ice.

-

Prepare a master mix containing polymerization buffer, GTP (final concentration 1 mM), and glycerol (final concentration 10%).

-

-

Reaction Setup:

-

In the microplate, add the test compound at various concentrations.

-

Add the tubulin master mix to each well.

-

Include wells for vehicle control, positive control, and negative control.

-

-

Polymerization and Measurement:

-

Immediately place the plate in the fluorescence reader pre-warmed to 37°C.

-

Measure the fluorescence intensity every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration.

-

Calculate the area under the curve (AUC) or the maximum polymerization rate for each concentration.

-

Determine the IC50 value for the inhibition of tubulin polymerization by plotting the percentage of inhibition against the compound concentration.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel stilbenoid compound.

Conclusion

This compound is a highly potent anticancer agent, exhibiting cytotoxic effects at nanomolar concentrations in leukemia and liver cancer cell lines. Its mechanism of action, involving the dual targeting of tubulin polymerization and the induction of intrinsic apoptosis, makes it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of this and related stilbenoid compounds.

Unveiling the Potential of cis-3,4',5-trimethoxy-3'-hydroxystilbene: A Resveratrol Analog for Therapeutic Innovation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Resveratrol, a naturally occurring polyphenol, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is often limited by suboptimal pharmacokinetic properties. This has spurred the development of resveratrol analogs with improved stability and efficacy. Among these, cis-3,4',5-trimethoxy-3'-hydroxystilbene has emerged as a promising candidate, demonstrating potent pro-apoptotic and anti-proliferative effects in various cancer cell lines. This technical guide provides a comprehensive overview of this compelling resveratrol analog, detailing its synthesis, biological activities, and underlying mechanisms of action. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction

Stilbenoids, a class of plant-derived polyphenolic compounds, have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is the most extensively studied member of this family. Despite its therapeutic promise, the clinical application of resveratrol has been hampered by its rapid metabolism and poor bioavailability.

To overcome these limitations, medicinal chemists have focused on synthesizing resveratrol analogs with modified chemical structures. Methylation of the hydroxyl groups, in particular, has been shown to enhance metabolic stability and biological activity. This compound is one such analog that has demonstrated significantly greater potency than its parent compound in preclinical studies. This guide will delve into the synthesis, quantitative biological data, and mechanistic insights into this promising therapeutic agent.

Synthesis

The synthesis of this compound can be achieved through various organic synthesis strategies, with the Wittig reaction being a commonly employed and versatile method. This reaction involves the formation of a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. The cis-isomer can be favored through the use of non-stabilized ylides and specific reaction conditions.

A representative synthetic scheme is outlined below:

Quantitative Biological Data

The enhanced biological activity of this compound is evident from its potent cytotoxic effects against various cancer cell lines. The following table summarizes the key quantitative data reported in the literature.

| Cell Line | Assay Type | Endpoint | Value | Reference |

| HL-60 (Human promyelocytic leukemia) | Apoptosis Induction | IC50 | 30 nM | [1] |

| SNU-423 (Human hepatocellular carcinoma) | Cytotoxicity | IC50 | 15 nM | [1] |

| In vitro | Tubulin Polymerization Inhibition | IC50 | Not explicitly quantified for this specific analog, but related compounds show activity in the low micromolar range. | [1] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HL-60, SNU-423)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of the compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

Tubulin polymerization buffer

-

This compound

-

Microplate spectrophotometer with temperature control

Protocol:

-

Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

-

Add GTP to the reaction mixture.

-

Add various concentrations of this compound or a vehicle control.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.

Signaling Pathways

The anticancer activity of this compound is attributed to its ability to induce apoptosis and inhibit cell proliferation. Based on studies of structurally related resveratrol analogs, several key signaling pathways are likely involved.

Intrinsic Apoptosis Pathway

This compound is believed to induce apoptosis primarily through the intrinsic or mitochondrial pathway. This is supported by its ability to induce cytochrome c release.[1] The proposed mechanism involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP).

References

Preliminary Anticancer Studies on cis-3,4',5-Trimethoxy-3'-hydroxystilbene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary anticancer studies on cis-3,4',5-trimethoxy-3'-hydroxystilbene, a methoxylated derivative of resveratrol. While research on this specific compound is emerging, this document synthesizes the available data and extrapolates potential mechanisms of action based on studies of closely related stilbene analogs. This guide covers cytotoxic activity, proposed mechanisms including apoptosis induction and tubulin polymerization inhibition, and detailed experimental protocols. The information is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug discovery and development. It is important to note that some of the mechanistic data presented is inferred from studies on similar methoxylated stilbenes due to the limited specific research on this compound.

Introduction

Stilbenoids, a class of natural phenols, have garnered significant interest in cancer research due to their potential as chemopreventive and therapeutic agents. Resveratrol, a well-known stilbenoid, has shown promise but is often limited by its metabolic instability. Consequently, synthetic derivatives, such as methoxylated stilbenes, have been developed to enhance bioavailability and cytotoxic potency. This compound is one such derivative that has demonstrated potential anticancer effects. This guide aims to consolidate the current understanding of its anticancer properties, providing a technical resource for further investigation.

Cytotoxic Activity

The cytotoxic effects of this compound and its close analogs have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. It is crucial to note the specific compound tested in each study, as minor structural variations can significantly impact biological activity.

| Compound | Cell Line | IC50 Value | Reference |

| cis-3,4',5-Trimethoxystilbene | MCF-7 (Breast Cancer) | 42.2 µM | [1] |

| cis-3,4',5-Trimethoxystilbene | MCF-10A (Non-cancerous Breast) | 16.2 µM | [1] |

| cis-3,4',5-Trimethoxy-4'-bromo-stilbene | A549 (Lung Cancer) | 0.03 µM | [1] |

| cis-3,4',5-Trimethoxystilbene (Tubulin Polymerization) | - | 4 µM | [2][3] |

Note: Data for the specific compound of interest, this compound, in a broad range of cancer cell lines is not yet widely available in the public domain. The table includes data from closely related analogs to provide context.

Mechanism of Action

The anticancer activity of this compound is believed to be multifactorial, primarily involving the induction of apoptosis and the disruption of microtubule dynamics.

Induction of Apoptosis via the Mitochondrial Pathway

Based on studies of related methoxylated stilbenes, this compound likely induces apoptosis through the intrinsic mitochondrial pathway. This process is characterized by the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm.

Key events in this proposed pathway include:

-

Upregulation of p53: The tumor suppressor protein p53 is often activated in response to cellular stress, leading to cell cycle arrest and apoptosis.

-

Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 shifts the cellular balance towards apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[4]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.

Inhibition of Tubulin Polymerization

Several cis-stilbenoids are known to interact with the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[1] cis-3,4',5-Trimethoxystilbene has been shown to inhibit tubulin polymerization with an IC50 of 4 µM.[2][3] It is highly probable that this compound shares this mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the anticancer effects of this compound.

Cell Viability Assay (AlamarBlue Assay)

This assay quantitatively measures the proliferation of cells and is a common method for determining the cytotoxic effects of a compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well microplates

-

This compound

-

AlamarBlue™ cell viability reagent

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

AlamarBlue Addition: Add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect the cells from the supernatant to include any detached apoptotic cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Tubulin Polymerization Assay

This cell-free assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

Tubulin polymerization buffer

-

GTP solution

-

This compound

-

Paclitaxel (positive control for polymerization promotion)

-

Nocodazole or Colchicine (positive control for polymerization inhibition)

-

Spectrophotometer with temperature control

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures containing tubulin in polymerization buffer with GTP.

-

Compound Addition: Add different concentrations of this compound, control compounds, or vehicle to the reaction mixtures.

-

Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate and place it in a spectrophotometer set to 37°C.

-

Measurement: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance as a function of time. The IC50 for inhibition of polymerization can be determined from the dose-response curve of the compound's effect on the maximum polymerization rate.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Experimental Workflows

Caption: General workflow for in vitro anticancer assays.

Proposed Signaling Pathway for Apoptosis Induction

References

- 1. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cis-trimethoxystilbene, exhibits higher genotoxic and antiproliferative effects than its isomer trans-trimethoxystilbene in MCF-7 and MCF-10A cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Tubulin Polymerization Inhibition by cis-3,4',5-trimethoxy-3'-hydroxystilbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, motility, and intracellular transport. Their dynamic nature makes them a key target for the development of anticancer agents. Stilbenoids, a class of natural and synthetic compounds, have demonstrated significant potential as antimitotic agents by interfering with microtubule dynamics. This technical guide focuses on cis-3,4',5-trimethoxy-3'-hydroxystilbene, a potent inhibitor of tubulin polymerization. This document provides a comprehensive overview of its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its evaluation, and visual representations of the involved pathways and workflows. As a close analog of the well-studied Combretastatin A-4 (CA-4), this compound is expected to exhibit strong cytotoxic and anti-proliferative effects by binding to the colchicine site on β-tubulin, leading to the disruption of microtubule formation, cell cycle arrest at the G2/M phase, and subsequent apoptosis.

Introduction

The stilbene scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, cis-stilbenes have garnered significant attention for their potent cytotoxic and anticancer properties. A prime example is Combretastatin A-4 (CA-4), a natural cis-stilbene isolated from the African bush willow Combretum caffrum. CA-4 is a powerful inhibitor of tubulin polymerization, binding to the colchicine-binding site on β-tubulin and leading to the disruption of the microtubule network.[1]

The compound of interest, This compound , is a close structural analog of CA-4 (3'-hydroxy-3,4,4',5-tetramethoxy-cis-stilbene).[1] The presence of the cis-alkene bridge and the trimethoxyphenyl moiety are crucial for its potent antimitotic activity. This guide will delve into the specific inhibitory effects of this compound on tubulin polymerization, its impact on cancer cell proliferation, and the experimental methodologies used to characterize these activities.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for this compound is the inhibition of tubulin polymerization. This process is initiated by the binding of the molecule to the colchicine-binding site on the β-subunit of the αβ-tubulin heterodimer. This binding event introduces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.

The key molecular interactions likely involve the trimethoxyphenyl ring and the hydroxylated phenyl ring of the stilbene. The cis-configuration is critical for fitting into the colchicine binding pocket. This inhibition of microtubule formation disrupts the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle during cell division.

The downstream consequences of this disruption are profound:

-

Cell Cycle Arrest: Without a functional mitotic spindle, the cell is unable to properly segregate its chromosomes, leading to an arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis following tubulin polymerization inhibition.

References

Core Mechanism of Action: G2/M Cell Cycle Arrest via Tubulin Destabilization

An In-depth Technical Guide to the Cell Cycle Effects of cis-3,4',5-trimethoxy-3'-hydroxystilbene and Related Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Primary research data specifically detailing the cell cycle effects of this compound is limited in the available literature. However, extensive research on structurally analogous cis-stilbene compounds, particularly those with trimethoxy substitutions, provides a strong framework for understanding its likely mechanism of action. This guide synthesizes findings from these closely related analogs to present a comprehensive overview of the core biological activities. The primary mechanism, shared among this class of compounds, involves interaction with tubulin, leading to cell cycle arrest and apoptosis.

Cis-stilbene derivatives, including the trimethoxy-substituted analogs, are potent anti-mitotic agents. Their primary mode of action is the disruption of microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.

-

Tubulin Binding: These compounds bind to the colchicine-binding site on β-tubulin[1].

-

Inhibition of Polymerization: This binding prevents the polymerization of α- and β-tubulin dimers into microtubules[1].

-

Mitotic Spindle Disruption: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint.

-

G2/M Phase Arrest: Consequently, the cell cycle is arrested at the G2/M transition, preventing entry into mitosis and cell division[2][3].

-

Induction of Apoptosis: Prolonged arrest at the G2/M phase ultimately triggers programmed cell death, or apoptosis[2]. A vendor datasheet notes that this compound induces the release of cytochrome c, a key event in the apoptotic cascade[4].

Quantitative Data Summary

The following tables summarize the quantitative effects of various cis-trimethoxystilbene analogs on cancer cell lines. This data provides a comparative baseline for assessing the potency of this class of compounds.

Table 1: Cytotoxicity of cis-Trimethoxystilbene Analogs in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

|---|---|---|---|---|

| 3,4,5-Trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 | Human Lung Cancer | 0.03 | [2] |

| (Z)-3,5,4'-Trimethoxystilbene (R3) | Caco-2 | Human Colon Cancer | ~0.3 (80% inhibition) | |

| cis-Trimethoxystilbene (cis-TMS) | MCF-7 | Human Breast Cancer | 42.2 | [5] |

| cis-Trimethoxystilbene (cis-TMS) | MCF-10A | Human Breast (Normal) | 16.2 |[5] |

Table 2: Effect of cis-Trimethoxystilbene Analogs on Cell Cycle Distribution

| Compound & Concentration | Cell Line | % Cells in G1 | % Cells in S | % Cells in G2/M | Citation |

|---|---|---|---|---|---|

| cis-TMS (2.5 µM) for 24h | MCF-7 | Significantly Reduced | Not specified | Significantly Increased | [5] |

| cis-TMS (2.5 µM) for 24h | MCF-10A | Significantly Reduced | Not specified | Significantly Increased | [5] |

| BCS (Concentration not specified) | A549 | Not specified | Not specified | G2/M Arrest Observed | [2] |

| Stilbene 5c* (High concentration**) | UCI101 | Not specified | Not specified | G2/M Arrest Observed |[3] |

*cis-3, 4', 5-trimethoxy-3'-aminostilbene **Low concentration (30 nM) did not induce cell cycle arrest[3].

Signaling Pathways and Molecular Events

The G2/M arrest induced by these stilbenes is orchestrated by the modulation of key cell cycle regulatory proteins.

At higher concentrations, cis-3, 4', 5-trimethoxy-3'-aminostilbene (stilbene 5c) causes G2/M phase arrest. This is supported by the dephosphorylation of Cdc2 and Cdc25C and a transient increase in the spindle checkpoint protein BubR1[3]. Similarly, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) treatment leads to the downregulation of the checkpoint protein cyclin B1, which correlates with G2/M arrest[2]. BCS also elevates the expression of the pro-apoptotic protein p53 and the cyclin-dependent kinase inhibitor p21[2]. Furthermore, stilbene 5c suppresses the phosphorylation of Akt and Stat3[3].

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standardized protocols for key experiments cited in the analysis of stilbene derivatives.

General Experimental Workflow

The typical workflow for assessing the effects of a compound on the cell cycle involves parallel analyses of cell proliferation, cell cycle distribution, and protein expression.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

-

Cell Preparation: Culture cells to ~70-80% confluency. Treat with the desired concentrations of the stilbene compound for the specified duration (e.g., 24 hours).

-

Harvesting: Harvest cells, including both adherent and floating populations, by trypsinization. Centrifuge at 300 x g for 5 minutes and wash twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping. Fix for a minimum of 2 hours at 4°C (or store at -20°C for longer periods)[6][7].

-

Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet. Decant the ethanol and wash once with PBS[7]. Resuspend the cell pellet in a propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[6][7].

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark[6].

-

Analysis: Analyze the samples on a flow cytometer. Use forward scatter and side scatter to gate on the single-cell population. Measure the PI fluorescence (typically in the FL-2 or FL-3 channel) to generate a histogram of DNA content.

Western Blotting for Cell Cycle Proteins

This method is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin B1, anti-CDK1, anti-p53, anti-p21) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein (e.g., >99% pure porcine or bovine tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice[8]. Prepare a GTP stock solution.

-

Reaction Setup: In a pre-warmed (37°C) 96-well plate, add tubulin polymerization buffer containing GTP. Add the test compound (stilbene analog) at various concentrations. Controls should include a vehicle (e.g., DMSO) and known inhibitors (e.g., colchicine) or enhancers (e.g., paclitaxel)[8][9].

-

Initiation of Polymerization: Initiate the reaction by adding the cold tubulin solution to the wells.

-

Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm kinetically, with readings taken every 60 seconds for 60 minutes[8]. The increase in absorbance corresponds to the light scattering caused by microtubule formation.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to the vehicle control. Calculate the IC50 value for polymerization inhibition.

References

- 1. corefacilities.iss.it [corefacilities.iss.it]

- 2. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of cell death induced by cis-3, 4', 5-trimethoxy-3'-aminostilbene in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Synthesis of cis-3,4',5-trimethoxy-3'-hydroxystilbene

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-3,4',5-trimethoxy-3'-hydroxystilbene is a polyphenolic compound belonging to the stilbenoid family, a class of molecules known for their diverse biological activities. Stilbenoids, including the well-studied resveratrol, have garnered significant interest in the scientific community for their potential therapeutic applications, which span antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound suggests it may possess unique biological activities worthy of investigation in drug discovery and development programs. The cis configuration, in particular, can confer distinct pharmacological properties compared to its trans isomer.[1]

This document provides a detailed protocol for the chemical synthesis of this compound, primarily through the Wittig reaction, a reliable and versatile method for the formation of carbon-carbon double bonds.[2][3][4] An alternative approach using the Perkin condensation is also briefly discussed.[1][5][6][7]

Overall Synthetic Strategy: The Wittig Reaction

The proposed synthesis involves a two-step process commencing with commercially available starting materials: 3-hydroxy-4-methoxybenzyl alcohol and 3,5-dimethoxybenzaldehyde. The key steps are:

-

Synthesis of the Benzylphosphonium Salt: Conversion of 3-hydroxy-4-methoxybenzyl alcohol to the corresponding benzyltriphenylphosphonium salt.

-

The Wittig Reaction: Reaction of the phosphonium salt with 3,5-dimethoxybenzaldehyde to yield a mixture of cis- and trans-3,4',5-trimethoxy-3'-hydroxystilbene, followed by purification to isolate the desired cis-isomer.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound via the Wittig reaction.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purity |

| 3-hydroxy-4-methoxybenzyl alcohol | Sigma-Aldrich | ≥98% |

| Thionyl chloride | Sigma-Aldrich | ≥99% |

| Triphenylphosphine | Sigma-Aldrich | 99% |

| 3,5-dimethoxybenzaldehyde | Sigma-Aldrich | 98% |

| Sodium hydride (60% dispersion in oil) | Sigma-Aldrich | |

| Anhydrous Dichloromethane (DCM) | Sigma-Aldrich | |

| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | |

| Ethyl Acetate | Fisher Scientific | HPLC Grade |

| Hexanes | Fisher Scientific | HPLC Grade |

| Sodium Sulfate (anhydrous) | Fisher Scientific | |

| Deuterated Chloroform (CDCl₃) | Cambridge Isotope |

Step 1: Synthesis of (3-hydroxy-4-methoxybenzyl)triphenylphosphonium chloride

-

Chlorination of 3-hydroxy-4-methoxybenzyl alcohol:

-

To a solution of 3-hydroxy-4-methoxybenzyl alcohol (5.0 g, 32.4 mmol) in anhydrous dichloromethane (100 mL) at 0 °C under a nitrogen atmosphere, add thionyl chloride (3.5 mL, 48.6 mmol) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-hydroxy-4-methoxybenzyl chloride. Use this crude product directly in the next step.

-

-

Formation of the Phosphonium Salt:

-

Dissolve the crude 3-hydroxy-4-methoxybenzyl chloride in anhydrous toluene (150 mL).

-

Add triphenylphosphine (8.5 g, 32.4 mmol) to the solution.

-

Reflux the mixture for 24 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.

-

Wash the solid with cold toluene and dry under vacuum to yield (3-hydroxy-4-methoxybenzyl)triphenylphosphonium chloride as a white solid.

-

Step 2: Synthesis of this compound

-

Wittig Reaction:

-

Suspend (3-hydroxy-4-methoxybenzyl)triphenylphosphonium chloride (10.0 g, 22.9 mmol) in anhydrous THF (200 mL) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C and add sodium hydride (60% dispersion in oil, 1.0 g, 25.2 mmol) portion-wise.

-

Stir the mixture at room temperature for 1 hour until the formation of the deep orange-colored ylide is complete.

-

Cool the reaction mixture back to 0 °C and add a solution of 3,5-dimethoxybenzaldehyde (3.8 g, 22.9 mmol) in anhydrous THF (50 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.[2]

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.

-

-

Purification: